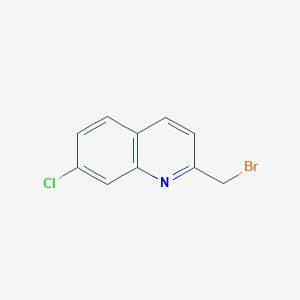

2-(Bromomethyl)-7-chloroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOPLBNTJYROCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437272 | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115104-25-1 | |

| Record name | 2-(Bromomethyl)-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115104-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(BROMOMETHYL)-7-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromomethyl 7 Chloroquinoline

Direct Bromination Approaches

Direct bromination focuses on the selective introduction of a bromine atom onto the methyl group of 7-chloroquinaldine. This is most commonly accomplished via radical bromination.

Radical Bromination of Substituted Quinaldines

Radical bromination is a well-established method for the functionalization of benzylic positions, such as the methyl group in 7-chloroquinaldine.

The most prevalent method for the synthesis of 2-(bromomethyl)-7-chloroquinoline involves the use of N-Bromosuccinimide (NBS) as the brominating agent. prepchem.comnih.gov NBS is favored due to its ability to provide a low, constant concentration of bromine, which is crucial for selective radical substitution over electrophilic addition. youtube.com The reaction is initiated by a radical initiator, with benzoyl peroxide being a common choice. prepchem.com The initiator, upon decomposition, generates radicals that abstract a hydrogen atom from the methyl group of 7-chloroquinaldine, creating a benzylic radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

A typical procedure involves stirring a suspension of 7-chloroquinaldine, NBS, and benzoyl peroxide in a suitable solvent. prepchem.com

Table 1: Reagents for Radical Bromination

| Reagent | Role | Typical Molar Ratio (to Substrate) |

|---|---|---|

| 7-Chloroquinaldine | Substrate | 1.0 |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.0 |

The efficiency and selectivity of the bromination reaction are highly dependent on the reaction conditions.

Solvent: Carbon tetrachloride (CCl4) has been traditionally used as the solvent for these reactions. prepchem.com However, due to its toxicity, alternative solvents like 1,2-dichlorobenzene (B45396) have been explored and found to be effective, sometimes offering cleaner and faster reactions. researchgate.net

Temperature: The reaction is typically carried out under heating. For instance, a reaction in acetonitrile (B52724) may be conducted at 90°C. researchgate.net The temperature needs to be high enough to induce the decomposition of the radical initiator.

Illumination: The reaction is often facilitated by illumination with a light source, such as a 300 W reflector bulb. prepchem.com Light provides the energy to initiate the radical chain reaction.

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Carbon Tetrachloride | Non-polar, facilitates radical reaction |

| Initiator | Benzoyl Peroxide | Decomposes to form radicals upon heating |

| Illumination | 300 W Reflector Bulb | Provides energy to initiate radical formation |

A significant challenge in the synthesis of this compound is controlling the regioselectivity and preventing over-bromination. The primary desired product is the mono-brominated species. However, the formation of the di-brominated product, 2-(dibromomethyl)-7-chloroquinoline, is a common side reaction. prepchem.com

The crude reaction mixture often contains unreacted starting material, the desired mono-bromo product, and the di-bromo byproduct. prepchem.com Purification, typically by flash chromatography, is necessary to isolate the pure this compound. prepchem.com The yield of the desired product can be moderate, with one report citing a 48.9% yield based on recovered starting material. prepchem.com

Alternative Brominating Reagents and Their Selectivity

While NBS is the most common reagent, other brominating agents can be employed. These alternatives are often explored to overcome the challenges associated with NBS, such as handling and potential side reactions. nih.gov Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been shown to be effective for benzylic brominations, sometimes under milder conditions when catalyzed by a Lewis acid. nih.gov The choice of brominating agent can influence the selectivity of the reaction, potentially reducing the formation of di-brominated byproducts. researchgate.net

Multi-Step Synthetic Routes to the this compound Core

In some cases, a multi-step synthesis might be employed to achieve the target molecule, particularly when specific substitution patterns are required or to avoid selectivity issues inherent in direct bromination.

An example of a multi-step approach could involve the construction of the quinoline (B57606) ring system with the bromomethyl group already in place or introduced at an earlier stage. For instance, a synthetic strategy could begin with a precursor that is later cyclized to form the quinoline core. Such methods, while potentially longer, can offer greater control over the final structure.

A general approach to functionalized quinolines involves the reaction of organometallic intermediates with various electrophiles. durham.ac.uk While not a direct route to this compound, this highlights the modular nature of multi-step syntheses. Another strategy could involve the synthesis of an oxazole (B20620) intermediate which is then converted to the desired product. nih.gov Furthermore, multi-component reactions are a powerful tool for the efficient construction of complex molecules and could be adapted for the synthesis of quinoline derivatives. mdpi.com A three-step synthesis of a functionalized quinoline from 4,7-dichloroquinoline (B193633) has also been reported, demonstrating a sequential functionalization approach. mdpi.com

Synthesis from 7-Chloroquinaldine Precursors

A primary and well-established method for the synthesis of this compound involves the radical bromination of 7-chloroquinaldine. prepchem.com In a typical procedure, 7-chloroquinaldine is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride and is often initiated by light. prepchem.com

This reaction proceeds via a free radical chain mechanism where the benzoyl peroxide, upon decomposition, initiates the formation of a bromine radical from NBS. This radical then abstracts a hydrogen atom from the methyl group of 7-chloroquinaldine, leading to the formation of a resonance-stabilized benzylic radical. Subsequent reaction with a bromine source yields the desired this compound. prepchem.com

The synthesis of the precursor, 7-chloroquinaldine itself, can be accomplished through a Skraup synthesis, reacting m-chloroaniline with crotonaldehyde (B89634) in the presence of an oxidizing agent and sulfuric acid. prepchem.com Another approach involves the reaction of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester with a Vilsmeier reagent, followed by hydrolysis and decarboxylation to yield 7-chloroquinaldine. google.com

Table 1: Synthesis of this compound from 7-Chloroquinaldine

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 7-Chloroquinaldine | N-Bromosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | Illuminated with a 300 W reflector bulb for 6 hours | This compound | 48.9% (based on recovered starting material) | prepchem.com |

Derivatization of Quinoline-2-carboxylic Acids

Another synthetic route to quinoline derivatives involves the derivatization of quinoline-2-carboxylic acids. These acids can be converted to various functional groups at the 2-position. For instance, quinoline-2-carboxylic acid can be reacted with thionyl chloride to form the corresponding acyl chloride. This intermediate can then undergo further reactions, such as reaction with hydrazine, to introduce different functionalities. ajchem-a.com While not a direct synthesis of this compound, this methodology highlights the versatility of quinoline-2-carboxylic acids as starting materials for a range of 2-substituted quinolines. ajchem-a.comnih.gov

Table 2: Representative Derivatization of Quinoline-2-carboxylic Acid

| Starting Material | Reagents | Product Type | Reference |

| Quinoline-2-carboxylic acid | Thionyl chloride, Hydrazine | Quinoline-2-carbonyl hydrazide | ajchem-a.com |

| Quinoline-2-carboxylic acid | - | Aryl ester | nih.gov |

Approaches Involving Rearrangement or Cyclization Reactions

The fundamental quinoline ring system can be constructed through various cyclization reactions. The Doebner-von Miller reaction, a variation of the Skraup synthesis, involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of an acid catalyst. prepchem.com Specifically for 7-chloroquinaldine, the precursor to this compound, a reaction between m-chloroaniline and crotonaldehyde is employed. prepchem.com

Another powerful method for constructing the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. rsc.org Furthermore, intramolecular cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester, facilitated by a Vilsmeier reagent, leads to the formation of a 2-methyl-7-chloroquinoline-3-carboxylic acid derivative, which can then be decarboxylated to 7-chloroquinaldine. google.com Some synthetic strategies may also involve rearrangement reactions, such as the Wagner-Meerwein rearrangement, in the formation of related bicyclic systems, although this is not a primary route to this compound itself. semanticscholar.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. beilstein-journals.orglew.ro In the context of quinoline synthesis, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. rsc.org For instance, the synthesis of various quinoline derivatives has been achieved with higher yields and in shorter timeframes using microwave technology. rsc.orgresearchgate.net This technique has been applied to condensation reactions for the formation of fused quinoline systems and has demonstrated remarkable rate enhancements. rsc.orgbeilstein-journals.org While specific microwave-assisted synthesis of this compound is not extensively detailed, the successful application of MAOS to similar quinoline syntheses suggests its potential for enhancing the efficiency of its production. rsc.orgresearchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for a Quinoline Derivative

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| Condensation for Quinoline-fused 1,4-benzodiazepines | Conventional | - | 62-65% | rsc.org |

| Condensation for Quinoline-fused 1,4-benzodiazepines | Microwave | 5 min | 92-97% | rsc.org |

Purification and Isolation Techniques for this compound

Following its synthesis, this compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials and byproducts.

Chromatographic Methods (e.g., Flash Chromatography)

Flash chromatography is a commonly employed and effective technique for the purification of this compound. prepchem.com This method utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column under pressure to separate the components of the mixture based on their polarity. orgsyn.org

For the purification of this compound, the crude product is often pre-absorbed onto silica gel and then subjected to flash chromatography. A typical eluent system for this separation is a mixture of hexane (B92381) and ethyl acetate, with the polarity of the eluent being carefully controlled to achieve optimal separation of the desired product from impurities. prepchem.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization Techniques

Recrystallization is another fundamental technique for purifying solid organic compounds. mt.comyoutube.com This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. mt.comyoutube.com

The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, while specific recrystallization solvents are not extensively documented in the provided context, the general principles of selecting a solvent based on solubility tests would apply. youtube.com The process involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration. youtube.com

Reactivity and Chemical Transformations of 2 Bromomethyl 7 Chloroquinoline

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group in 2-(bromomethyl)-7-chloroquinoline is highly susceptible to nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.orgpressbooks.pub In these reactions, an electron-rich species, known as a nucleophile, attacks the electron-deficient carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group. masterorganicchemistry.com This reactivity is a cornerstone of its synthetic utility.

Formation of Ethers, Thioethers, and Amines

The reaction of this compound with various nucleophiles provides straightforward access to a range of derivatives, including ethers, thioethers, and amines.

Ethers: The Williamson ether synthesis, a long-established method, can be employed to create ethers from this compound. libretexts.orgmychemblog.com This SN2 reaction involves an alkoxide nucleophile attacking the bromomethyl group. libretexts.org For instance, reacting this compound with an appropriate alcohol in the presence of a base to form the alkoxide would yield the corresponding ether. Another method for ether synthesis is the alkoxymercuration-demercuration of alkenes, though this is less direct for the modification of this compound. mychemblog.com

Thioethers: Thioethers, which are valuable in medicinal chemistry, can be synthesized through the reaction of this compound with thiols. chemrevlett.comacsgcipr.org This reaction is analogous to the Williamson ether synthesis, with a thiolate anion acting as the nucleophile. acsgcipr.org Various methods exist for thioether formation, often involving the reaction of an alkyl halide with a thiol in the presence of a base. chemrevlett.comresearchgate.net

Amines: Amines can be synthesized via the nucleophilic substitution of the bromine atom by ammonia (B1221849) or a primary or secondary amine. orgosolver.comlibretexts.org This direct alkylation is a fundamental method for forming carbon-nitrogen bonds. libretexts.org Other methods for amine synthesis include the reduction of nitriles and amides, though these are multi-step processes when starting from an alkyl halide. libretexts.org

Reactions with Azides for Triazole Formation via Click Chemistry

A particularly powerful application of this compound's reactivity is in the realm of "click chemistry." medchem101.comorganic-chemistry.orgalliedacademies.org The first step involves the conversion of the bromomethyl group to an azidomethyl group by reaction with an azide (B81097) salt, such as sodium azide. mdpi.com This newly formed azide can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne. organic-chemistry.orgmdpi.comnih.gov This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole ring system. organic-chemistry.orgmdpi.com This "click" reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a valuable tool for creating complex molecules. organic-chemistry.orgalliedacademies.org For example, 4-azido-7-chloroquinoline has been reacted with various alkynes to synthesize a library of 7-chloroquinolinotriazole derivatives. nih.gov

Alkylation Reactions with Various Nucleophiles

The bromomethyl group of this compound serves as an excellent electrophile for alkylation reactions with a wide array of nucleophiles. libretexts.org This general reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The SN2 mechanism is typical for such reactions with primary halides. libretexts.org

Below is an interactive table summarizing the types of nucleophiles and the resulting products from reactions with this compound.

| Nucleophile | Product Type | Reaction Name |

| Alkoxide (RO⁻) | Ether (R-O-CH₂-Qu) | Williamson Ether Synthesis |

| Thiolate (RS⁻) | Thioether (R-S-CH₂-Qu) | Thioether Synthesis |

| Amine (RNH₂) | Amine (RNH-CH₂-Qu) | Alkylation |

| Azide (N₃⁻) | Azide (N₃-CH₂-Qu) | Azide Synthesis |

| Carbanion (R₃C⁻) | Alkylated Carbon | C-C Bond Formation |

Note: "Qu" represents the 7-chloroquinoline (B30040) moiety.

Reactions Involving the Quinoline (B57606) Core

Beyond the reactivity of the bromomethyl group, the quinoline ring itself can undergo various chemical transformations, allowing for further molecular diversification.

Functionalization at the Quinoline Ring Positions

The quinoline ring system is a versatile scaffold that can be functionalized at multiple positions through various synthetic methods. nih.gov For instance, 4,7-dichloroquinoline (B193633) is a common precursor for creating diverse derivatives, highlighting the reactivity of the chloro-substituents on the quinoline core. durham.ac.uk The introduction of different functional groups at various positions on the quinoline ring can be achieved through classical synthesis methods, often starting from substituted anilines. nih.gov Research has shown that introducing flexible alkylamino side chains at the 4-position and alkoxy groups at the 7-position can lead to compounds with interesting biological properties. nih.gov Furthermore, direct C-H activation has been explored for the ortho-alkylation of quinolines, although this often requires specific directing groups or catalysts. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro-substituent at the 7-position of the quinoline ring opens the door for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a powerful method for forming carbon-carbon bonds between an organic halide and an organoboron compound. yonedalabs.comlibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. researchgate.net

The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org In the context of this compound, the chloro group at the 7-position can serve as the halide component in a Suzuki-Miyaura reaction. This allows for the introduction of various aryl or vinyl groups at this position, significantly increasing the structural diversity of the resulting molecules. The reaction of 4-chloroquinoline (B167314) derivatives with different boronic acids in the presence of a palladium catalyst has been shown to successfully produce arylated quinolines. researchgate.net The reactivity in Suzuki-Miyaura couplings can be influenced by the nature of the halide, with bromides and iodides generally being more reactive than chlorides. yonedalabs.com

Below is a table summarizing key aspects of the Suzuki-Miyaura reaction.

| Component | Role | Common Examples |

| Electrophile | Halide source | Aryl chlorides, bromides, iodides |

| Nucleophile | Organoboron source | Boronic acids, boronic esters |

| Catalyst | Facilitates the reaction | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |

| Base | Activates the organoboron | Carbonates (Na₂CO₃), phosphates (K₃PO₄) |

| Solvent | Reaction medium | Toluene, dioxane, water |

Oxidation and Reduction Processes of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring of this compound can undergo both oxidation and reduction, leading to derivatives with altered electronic properties and biological activities.

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. A common method for this transformation on the quinoline core involves the use of peroxy acids. For instance, 4,7-dichloroquinoline has been successfully oxidized to 4,7-dichloroquinoline N-oxide using meta-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) at room temperature. mdpi.com This suggests that a similar protocol could be applied to this compound to yield this compound N-oxide. The formation of the N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, which can influence the molecule's reactivity and its interactions with biological targets.

Reduction: The reduction of the quinoline ring system can also be achieved. While specific examples for this compound are not prevalent, general methods for the reduction of quinoline derivatives are well-established. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a common approach to reduce the heterocyclic ring. Furthermore, the reduction of quinoline N-oxides back to the parent quinoline can be accomplished using various reducing agents.

Derivatization Strategies for Complex Molecular Architectures

The this compound scaffold is a versatile platform for the development of complex molecules, including hybrid compounds and structurally diverse libraries for drug discovery.

Construction of Hybrid Molecules

Molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. The reactive bromomethyl group of this compound serves as an excellent anchor point for linking to other molecular fragments. For example, hybrid molecules have been synthesized by linking primaquine (B1584692) and chloroquine (B1663885) moieties. organic-chemistry.org Following a similar strategy, the bromomethyl group of this compound can be displaced by nucleophiles, such as amines or thiols, present on another bioactive molecule to form a new covalent bond. This approach has been utilized to create 7-chloroquinoline–benzimidazole (B57391) hybrids, which have demonstrated potent antiplasmodial and antitumor activities. chemspider.com

| Hybrid Molecule Type | Linkage Strategy | Potential Biological Activity |

| 7-Chloroquinoline-Benzimidazole | Nucleophilic substitution at the bromomethyl group by a benzimidazole derivative. | Antitumor, Antiplasmodial chemspider.com |

| Primaquine-Chloroquine Analogs | Formation of a linker between the two pharmacores, often involving displacement of a reactive group like a bromide. | Antimalarial organic-chemistry.org |

Scaffold Optimization and Diversification

The this compound core can be systematically modified to optimize its properties and create a diverse range of derivatives for structure-activity relationship (SAR) studies. This process, often referred to as scaffold hopping or optimization, aims to improve potency, selectivity, and pharmacokinetic profiles. nih.gov The bromomethyl group is particularly amenable to such modifications. For instance, it can be converted into other functional groups or used in cross-coupling reactions to introduce a variety of substituents.

One documented derivatization involves the reaction of this compound with triethyl phosphite (B83602) to yield a phosphonate (B1237965) ester. tandfonline.com This transformation introduces a new functional group that can be further manipulated or may itself impart desirable biological properties.

Interactive Table: Derivatization of this compound

| Reagent | Resulting Functional Group | Reaction Type | Reference |

| Triethyl phosphite | Phosphonate ester | Arbuzov reaction | tandfonline.com |

| Amines/Thiols | Substituted aminomethyl/thiomethyl | Nucleophilic Substitution | chemspider.com |

Furthermore, the chloro-substituent at the 7-position offers another site for diversification, although it is generally less reactive than the bromomethyl group. Nucleophilic aromatic substitution reactions can be employed to introduce different functionalities at this position, further expanding the chemical space accessible from this versatile scaffold.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block (Scaffold) in Organic Synthesis

In the field of organic synthesis, 2-(Bromomethyl)-7-chloroquinoline is highly valued as a foundational building block or scaffold. dakenchem.com The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. rsc.orgnih.gov The reactivity of this compound is centered on its two halogenated positions. The bromomethyl group (-CH₂Br) is particularly susceptible to nucleophilic substitution, allowing for the straightforward attachment of various functional groups. Simultaneously, the chloro-substituent on the quinoline (B57606) ring offers another site for modification, often through cross-coupling reactions or nucleophilic aromatic substitution, albeit under different reaction conditions. dakenchem.com This dual reactivity enables chemists to construct elaborate molecular frameworks through controlled, stepwise synthesis. dakenchem.comresearchgate.net

A primary application of this compound is as a key intermediate in the synthesis of more complex heterocyclic compounds. dakenchem.com Heterocycles are a cornerstone of modern chemistry, forming the basis of many pharmaceuticals and functional materials. The reactive bromomethyl group can react with various dinucleophilic reagents to form new rings fused to or substituted on the quinoline core.

For instance, reactions of 2-chloroquinoline-3-carbaldehydes, which are structurally related to this compound, have been used to create a variety of fused quinoline systems. These include thieno-, pyridazino-, furo-, and thiopyrano-quinolines. rsc.org A specific reaction starting with this compound involves its treatment with triethyl phosphite (B83602) to yield a phosphonate (B1237965) intermediate, which is a crucial reagent for subsequent olefination reactions (e.g., the Horner-Wadsworth-Emmons reaction) to build larger unsaturated systems. Furthermore, related quinoline precursors can be converted into derivatives like 2-chloroquinoline-3-carbonitrile, which upon reaction with hydrazine, yields pyrazolo[3,4-b]quinolin-3-amine, demonstrating a clear pathway to fused heterocyclic systems. nih.gov

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds, including the well-known antimalarial drug, chloroquine (B1663885). mdpi.com The 7-chloroquinoline (B30040) moiety is a recognized pharmacophore that enhances the binding affinity of molecules to biological targets. dakenchem.commdpi.com Consequently, this compound serves as an ideal starting material for creating complex pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. dakenchem.comnih.gov

The reactive bromomethyl handle allows for the covalent linking of the 7-chloroquinoline core to other pharmacologically relevant groups. A notable example is the synthesis of quinoline-triazole hybrids. Research has shown the synthesis of compounds where a 7-chloroquinoline unit is linked to other molecular fragments via a 1,2,3-triazole ring, a structure often formed using "click chemistry." mdpi.com This strategy of combining two or more pharmacophores into a single hybrid molecule is a common approach in drug discovery to develop novel therapeutic agents. dakenchem.comdakenchem.com The versatility of this compound enables its use in building diverse molecular libraries for screening against various diseases. scholaris.ca

Precursor for Specialty Chemicals and Advanced Materials

Beyond its role in medicinal chemistry, this compound is a valuable precursor for specialty chemicals and advanced materials. dakenchem.comdakenchem.com The unique electronic properties and inherent stability of the quinoline ring system make it an attractive component for materials designed for high-performance applications. dakenchem.com

The compound is utilized in the synthesis of novel optoelectronic materials. dakenchem.comdakenchem.com These materials are employed in devices that interact with light, such as organic light-emitting diodes (OLEDs) and solar cells. dakenchem.com The electron-withdrawing nature of the halogen substituents and the aromatic quinoline system can be tailored to achieve desired energy levels and charge-transport properties. The bromomethyl group facilitates the incorporation of the quinoline moiety into larger conjugated systems or polymers, which are essential for the function of these electronic devices. dakenchem.com

The quinoline ring is a known chromophore (a light-absorbing part of a molecule), making its derivatives suitable as precursors for synthetic dyes. dakenchem.comdakenchem.com By chemically modifying this compound, it is possible to create molecules that absorb light at specific wavelengths, resulting in colored compounds. The reactive bromomethyl group provides a convenient attachment point for auxochromes or other groups that can modify and intensify the color of the resulting dye molecule. researchgate.net These specialty dyes can be used in a variety of high-tech applications. dakenchem.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Bromomethyl)-7-chloroquinoline in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all protons and carbons can be achieved.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the quinoline (B57606) ring system and the bromomethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom at the C7 position, and the bromine atom on the methyl group.

The aromatic region of the spectrum would feature signals for the five protons on the quinoline core. Based on data from related 7-chloroquinoline (B30040) derivatives, the proton at the C8 position is expected to be a singlet or a narrow doublet, appearing downfield due to the deshielding effect of the adjacent chlorine atom. asianpubs.orgdurham.ac.uk The protons H3 and H4 would likely appear as doublets, coupled to each other. The remaining protons on the benzene (B151609) portion of the ring (H5 and H6) would also present as doublets or multiplets. asianpubs.org

A key diagnostic signal in the spectrum is a singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. This signal is anticipated to appear significantly downfield, typically in the range of δ 4.5–5.0 ppm, due to the strong deshielding effect of the adjacent bromine atom.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Br | 4.7 - 4.9 | Singlet (s) |

| H-3 | 7.5 - 7.7 | Doublet (d) |

| H-4 | 8.1 - 8.3 | Doublet (d) |

| H-5 | 7.8 - 8.0 | Doublet (d) |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) |

| H-8 | 8.0 - 8.2 | Singlet (s) or Doublet (d) |

| Note: Predicted values are based on analysis of similar quinoline structures. Actual values may vary based on solvent and experimental conditions. |

The proton-decoupled ¹³C-NMR spectrum provides confirmation of the carbon skeleton, showing ten distinct signals for the ten carbon atoms of the molecule. The chemical shifts are influenced by hybridization and the electronegativity of the substituents.

The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the aliphatic region, typically between 30 and 40 ppm. The nine carbons of the quinoline ring will resonate in the aromatic region (approximately 120-150 ppm). The carbons directly bonded to the chlorine (C7) and nitrogen (C2, C8a) atoms will be significantly affected. nih.govchemicalbook.com Quaternary carbons, such as C2, C7, C8a, and C4a, often show signals of lower intensity compared to carbons with attached protons. libretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 30 - 35 |

| C-2 | 155 - 158 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 127 - 129 |

| C-7 | 135 - 137 |

| C-8 | 128 - 130 |

| C-8a | 147 - 149 |

| Note: Predicted values are based on analysis of similar quinoline structures. Actual values may vary based on solvent and experimental conditions. |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. For instance, it would show a clear correlation between the singlet at ~4.8 ppm in the ¹H spectrum and the carbon signal at ~33 ppm in the ¹³C spectrum, confirming the assignment of the -CH₂Br group. Similar correlations would definitively link the aromatic proton signals to their corresponding carbon atoms in the quinoline ring. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, are used to identify protons that are close to each other in space. For example, an NOE correlation would be expected between the H3 proton and the H4 proton, as well as between the bromomethyl protons and the H3 proton, confirming their spatial proximity and helping to solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₇BrClN. chemicalbook.com

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. A primary fragmentation pathway would likely involve the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical (•Br) and the formation of a stable quinolin-2-ylmethyl cation. Another expected fragmentation is the loss of the entire bromomethyl radical (•CH₂Br). nih.govnih.govchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition of the molecule. For this compound (C₁₀H₇BrClN), the calculated monoisotopic mass is 254.94504 Da. chemspider.comechemi.com An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of isotopes for both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

This combination of halogens results in a characteristic cluster of peaks for the molecular ion (M⁺). The cluster would consist of three main peaks:

M⁺: Containing ³⁵Cl and ⁷⁹Br.

M+2: A peak 2 mass units higher, which is a composite of ions containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. This peak is expected to be the most intense in the cluster.

M+4: A peak 4 mass units higher than M⁺, containing ³⁷Cl and ⁸¹Br.

The relative intensities of these M⁺, M+2, and M+4 peaks would be approximately 3:4:1, providing clear and immediate evidence for the presence of one chlorine atom and one bromine atom in the molecule. This pattern would also be observed for any fragment ions that retain both halogen atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of quinoline and its derivatives are well-documented, typically exhibiting absorptions in the ultraviolet region. The UV spectrum of the parent quinoline molecule in ethanol (B145695) shows distinct bands around 226 nm, 275 nm, and 314 nm, which are attributed to π→π* transitions within the aromatic system. For this compound, while specific experimental spectra are not widely published, the presence of the chloro and bromomethyl substituents is expected to induce bathochromic (red) shifts in these absorption maxima due to their electronic effects on the quinoline chromophore.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a crucial tool for identifying the functional groups present in this compound. The interpretation of its IR spectrum is based on the characteristic vibrational frequencies of its constituent bonds.

Key expected absorption bands include:

Aromatic C-H Stretching: Vibrations for the C-H bonds on the quinoline ring are anticipated in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the bromomethyl (-CH₂Br) group will show stretching vibrations typically between 3000 and 2850 cm⁻¹.

Aromatic C=C and C=N Stretching: The breathing vibrations of the quinoline ring, involving both C=C and C=N bonds, are expected to produce a series of sharp peaks in the 1650-1400 cm⁻¹ region.

C-H Bending: Bending vibrations for the -CH₂- group (scissoring) are typically observed around 1470-1450 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to give a strong absorption in the fingerprint region, generally between 850-550 cm⁻¹.

C-Br Stretching: The carbon-bromine bond stretch is found at lower wavenumbers, typically in the 690-515 cm⁻¹ range. orgchemboulder.com

The specific positions and intensities of these bands provide a unique "fingerprint" for the molecule, confirming the presence of its key structural features.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (-CH₂) | Stretching | 3000-2850 |

| Aromatic C=C / C=N | Stretching | 1650-1400 |

| Aliphatic C-H (-CH₂) | Bending (Scissoring) | 1470-1450 |

| C-Cl | Stretching | 850-550 |

| C-Br | Stretching | 690-515 |

This table is generated based on established group frequency correlations in infrared spectroscopy.

Computational Studies and Theoretical Investigations

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding modes and affinities of potential drug candidates with their protein targets.

Prediction of Ligand-Protein Interactions

While specific molecular docking studies for 2-(Bromomethyl)-7-chloroquinoline are not extensively documented in publicly available literature, the broader class of quinoline (B57606) derivatives has been the subject of numerous computational investigations. For instance, docking studies on other quinoline-based compounds have revealed key interactions with the active sites of various enzymes. nih.govnih.gov These interactions often involve hydrogen bonding with the quinoline nitrogen and π-π stacking interactions with aromatic residues in the protein's binding pocket. It is hypothesized that the 7-chloro substituent on this compound could enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein complexes. The bromomethyl group at the 2-position offers a potential site for either covalent modification of the target protein or for establishing specific non-covalent contacts within the binding site.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and conformational properties of molecules, which are essential for understanding their reactivity and interactions.

Electronic Structure and Molecular Orbitals

The electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential, can be determined using quantum chemical methods like Density Functional Theory (DFT). These calculations would likely reveal that the quinoline ring system is the primary site of electron delocalization. The electronegative chlorine and bromine atoms would influence the electron distribution, creating regions of positive and negative electrostatic potential that are crucial for molecular recognition and interaction. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential to understand its flexibility and the accessible shapes it can adopt. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the bromomethyl group to the quinoline ring. By systematically rotating this bond and calculating the corresponding energy, a potential energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformation of the molecule, as well as the energy barriers between different conformations. Understanding the preferred conformation is critical as it dictates how the molecule will present itself to a protein binding site.

Prediction of Pharmacokinetic Properties (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. In silico models are widely used for this purpose. researchgate.netnih.govsciensage.info

A variety of computational tools and web servers are available to predict the ADME properties of a molecule based on its structure. For this compound, these predictions would provide estimates for key parameters such as:

| Property | Predicted Outcome | Significance |

| Absorption | ||

| Oral Bioavailability | Likely moderate to good | Indicates the fraction of the drug that reaches systemic circulation after oral administration. |

| Caco-2 Permeability | Predicted to be permeable | Suggests the potential for absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Prediction would depend on specific model parameters | Determines if the compound can cross into the central nervous system. |

| Plasma Protein Binding | Likely to be high | Affects the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Predicted based on physicochemical properties | Indicates the primary route of elimination from the body. |

These in silico predictions, while not a substitute for experimental data, provide valuable early-stage guidance on the drug-likeness of this compound and can help prioritize compounds for further experimental investigation.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME properties of a compound are critical to its potential as a therapeutic agent, determining its bioavailability and persistence in the body. Due to the absence of direct experimental data for this compound, predictive models such as those provided by pkCSM and SwissADME are utilized to estimate its ADME profile. nih.govuq.edu.aunih.gov These tools use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters.

The predicted ADME properties for this compound are summarized in the table below. These predictions suggest that the compound may have moderate to good absorption and distribution characteristics, but also indicate potential interactions with metabolic enzymes and transporters.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | 0.95 | High permeability |

| Intestinal Absorption (Human) | 90% | High absorption |

| P-glycoprotein Substrate | Yes | Potential for efflux from cells |

| Distribution | ||

| VDss (human) (log L/kg) | 0.45 | Moderate distribution into tissues |

| BBB Permeability (logBB) | -0.5 | Low probability of crossing the blood-brain barrier |

| Plasma Protein Binding | 85% | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.6 | Moderate clearance rate |

| Renal OCT2 substrate | No | Unlikely to be a substrate for renal OCT2 |

| This data is generated using computational predictions and has not been experimentally validated. |

Computational Toxicology Predictions

Computational toxicology aims to predict the potential adverse effects of chemicals, reducing the need for extensive animal testing. bmdrc.org Web-based platforms like PreADMET offer predictions on various toxicological endpoints based on the chemical structure. bmdrc.org

For this compound, the predicted toxicological profile indicates potential concerns for mutagenicity and carcinogenicity. These predictions are based on statistical models trained on large datasets of known toxicants and should be interpreted with caution pending experimental validation.

| Toxicological Endpoint | Predicted Result | Confidence |

| Mutagenicity | ||

| Ames Test | Positive | High |

| Carcinogenicity | ||

| Rodent Carcinogenicity (Mouse) | Positive | Moderate |

| Developmental Toxicity | ||

| hERG I Inhibitor | High | High |

| This data is generated using computational predictions and has not been experimentally validated. |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, chemometrics can be used to resolve complex mixtures, identify components, and quantify their concentrations.

While no specific chemometric studies on this compound have been published, the application of these techniques to its spectroscopic data (e.g., NMR, IR, Mass Spectrometry) would be a powerful analytical approach. For instance, Principal Component Analysis (PCA) could be applied to a series of NMR spectra obtained during a reaction to monitor the conversion of starting materials to this compound and identify the presence of any intermediates or byproducts. Similarly, multivariate calibration methods like Partial Least Squares (PLS) regression could be used to build a quantitative model for determining the concentration of the compound in a complex matrix based on its infrared spectrum. These approaches would offer a more comprehensive analysis than traditional univariate methods.

Biological Activity and Structure Activity Relationship Sar Studies of Quinoline Derivatives

Anticancer/Antiproliferative Activity

Quinoline (B57606) derivatives have emerged as a promising class of compounds in the field of oncology. researchgate.nettandfonline.com Their anticancer effects are attributed to a variety of mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation, disruption of the cell cycle, and the induction of programmed cell death (apoptosis). researchgate.netrsc.org

Numerous studies have demonstrated the cytotoxic potential of quinoline derivatives against a panel of human cancer cell lines. For instance, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), exhibited significant cytotoxicity against several cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values were determined to be 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), 3.1 µg/mL for breast adenocarcinoma (MCF-7), and 9.96 µg/mL for lung carcinoma (A549) cells. nih.gov

Another study investigated a series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide. mdpi.com Among these, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (compound 3c) showed high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. mdpi.com Notably, this compound displayed no toxicity towards normal human dermal fibroblasts (HFF-1) up to an IC₅₀ of 100 µM, suggesting a degree of selectivity for cancer cells. mdpi.com

The cytotoxic effects of synthetic benzochromene derivatives have also been evaluated against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov Similarly, a synthetic β-nitrostyrene derivative, CYT-Rx20, demonstrated inhibitory activity against MCF-7 and MDA-MB-231 cells with IC₅₀ values of 0.81 ± 0.04 µg/mL and 1.82 ± 0.05 µg/mL, respectively. nih.gov

Interactive Data Table: In vitro Cytotoxicity of Quinoline Derivatives

| Compound Name/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (Lung) | 9.96 | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast) | 3.1 | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | - | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | - | mdpi.com |

| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 (Breast) | 0.81 ± 0.04 | nih.gov |

| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 (Breast) | 1.82 ± 0.05 | nih.gov |

The anticancer activity of quinoline derivatives is often mediated by their ability to induce apoptosis, a form of programmed cell death. us.edu.pl The derivative BAPPN, for example, was found to significantly increase the protein expression of caspase-3 and the tumor suppressor protein p53 in cancer cells. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway.

Cell cycle arrest is another important mechanism by which quinoline derivatives exert their antiproliferative effects. rsc.org Some quinoline-chalcone hybrids have been shown to induce cell cycle arrest at the G2/M phase. rsc.org Similarly, certain quinoline derivatives can cause cell cycle arrest in the S or G2/M phase. us.edu.pl For instance, a synthetic β-nitrostyrene derivative was reported to arrest cancer cells at the G2/M phase. nih.gov

Enzyme inhibition is also a critical mechanism. Quinoline derivatives can inhibit various enzymes essential for cancer cell survival and proliferation, such as protein kinases and tubulin. researchgate.net Specifically, they can act as inhibitors of tubulin polymerization, a process vital for cell division. rsc.org

Quinoline derivatives can exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer. researchgate.net These compounds can target key receptors like c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors, which are crucial for activating carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR. nih.govresearchgate.net

One study showed that a novel quinoline derivative, 91b1, exerts its anticancer effect by downregulating the expression of Lumican. nih.gov The study also suggested that this compound modulates signaling pathways upstream or downstream of Lumican. nih.gov Furthermore, the derivative BAPPN was found to significantly reduce the secretion of VEGF protein, a key regulator of angiogenesis. nih.gov Some quinoline derivatives have also been shown to inhibit the PI3K/Akt/mTOR pathway. rsc.org

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The quinoline scaffold is a key component in many antimicrobial agents. nih.govnih.gov Derivatives of quinoline have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi. nih.govbiointerfaceresearch.com

Quinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com A series of quinoline-2-one derivatives displayed significant antibacterial action against a range of multidrug-resistant Gram-positive bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One compound, 6c, was particularly potent, with minimum inhibitory concentrations (MICs) of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov

Another study reported on facilely accessible quinoline derivatives with potent activity against multidrug-resistant Gram-positive bacteria, including MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and VRE. nih.gov Some quinoline-based amino acid derivatives have shown moderate to excellent antibacterial activity against strains like E. coli, S. aureus, B. subtilis, and P. aeruginosa. biointerfaceresearch.com

Interactive Data Table: Antibacterial Activity of Quinoline Derivatives

| Derivative Type | Bacterial Strain(s) | Activity/MIC | Source |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | 0.75 µg/mL | nih.gov |

| Quinoline-based amino acid derivatives | E. coli, S. aureus, B. subtilis, P. aeruginosa | Moderate to excellent | biointerfaceresearch.com |

| Quinoline derivatives | MRSA, MRSE, VRE | Potent activity | nih.gov |

Quinoline derivatives have also demonstrated significant antifungal properties. nih.govresearchgate.net A study on novel quinoline derivatives showed that they were potentially active against fungal strains such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. tandfonline.com One compound, in particular, was identified as the most potent. nih.gov

Another study highlighted a quinoline derivative (compound 5) with selective anti-dermatophytic action, showing a geometric mean MIC of 19.14 μg/ml. nih.gov In contrast, other derivatives (compounds 2 and 3) were active against Candida species, with geometric mean MICs of 50 μg/ml and 47.19 μg/ml, respectively. nih.gov Furthermore, a series of new fluorinated quinoline analogs exhibited good antifungal activity at a concentration of 50 μg/mL, with some compounds showing over 80% activity against Sclerotinia sclerotiorum. mdpi.com

Antiviral Potential (e.g., SARS-CoV-2)

The 7-chloroquinoline (B30040) core is central to chloroquine (B1663885) and hydroxychloroquine, drugs that have been extensively investigated for their broad-spectrum antiviral activities. mdpi.com Their proposed mechanism against some viruses, including coronaviruses like SARS-CoV-2, involves interfering with viral entry and replication by increasing the pH of endosomes. While specific studies on the antiviral activity of 2-(Bromomethyl)-7-chloroquinoline are not extensively documented in the available literature, research on related molecules provides a basis for potential activity.

For instance, derivatives of 2-chloroquinoline (B121035) have been designed as dual inhibitors of two key SARS-CoV-2 enzymes: the main protease (M-Pro) and the papain-like protease (PL-Pro). nih.gov These enzymes are crucial for viral replication, and their inhibition can halt the viral life cycle. One study developed 2-chloroquinoline-based molecules with an imine moiety, which showed inhibitory activity against both proteases, with some derivatives achieving potency in the nanomolar range with low cytotoxicity. nih.gov Furthermore, a synthesized hybrid molecule containing a 7-chloroquinoline moiety linked to a 1,2,3-triazole was evaluated for its interaction with the Delta variant's spike protein of SARS-CoV-2, indicating that the 7-chloroquinoline scaffold is actively being explored for developing new antiviral agents. mdpi.com The introduction of a reactive bromomethyl group at the C-2 position could potentially offer a site for covalent interaction with viral proteins, a strategy that could enhance antiviral potency.

Antimalarial Properties

The 7-chloroquinoline ring system is the pharmacophore of chloroquine, one of the most well-known and historically significant antimalarial drugs. researchgate.netbiointerfaceresearch.com The primary mechanism of action for chloroquine and many of its analogues against the malaria parasite, Plasmodium falciparum, is the inhibition of heme detoxification. researchgate.net The parasite digests hemoglobin within its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Chloroquine is thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death. researchgate.net

Numerous studies have focused on synthesizing new 7-chloroquinoline derivatives to overcome growing chloroquine resistance. These efforts often involve modifying the side chain attached to the quinoline nucleus. While direct experimental data on the antimalarial efficacy of this compound is scarce, the core scaffold suggests that it could possess antiplasmodial activity. The S,S enantiomer of a bisquinoline, trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, proved to be a more potent inhibitor of heme polymerization than chloroquine, highlighting that structural modifications to the 7-chloroquinoline core can yield highly active compounds. nih.gov

Enzyme Inhibition Studies

The ability of quinoline derivatives to inhibit various enzymes is a key aspect of their therapeutic effects.

Targeting Key Metabolic Enzymes

Certain 7-chloroquinoline derivatives have been shown to interact with key metabolic enzymes. Notably, chloroquine has been demonstrated to be a selective inhibitor of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of many drugs. nih.govnih.gov In a study involving healthy volunteers, chloroquine administration led to a progressive and significant decrease in CYP2D6 activity. nih.govnih.gov This selective inhibition suggests a potential for drug-drug interactions but also highlights a specific biochemical interaction of the 7-chloroquinoline scaffold. While this finding pertains to chloroquine, it opens an avenue for investigating whether other derivatives, including this compound, share this property.

Glycogen (B147801) Phosphorylase a Protein Inhibition

Glycogen phosphorylase (GP) is a key enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate, playing a vital role in glucose homeostasis. Its inhibition is considered a therapeutic strategy for managing type 2 diabetes. mdpi.comrsc.org Currently, there is no direct evidence in the reviewed literature linking this compound or other 7-chloroquinoline derivatives to the inhibition of glycogen phosphorylase. Research into GP inhibitors has largely focused on other classes of compounds, such as flavonoids, indole (B1671886) carboxamides, and various glucose analogues. mdpi.comnih.govbiorxiv.org For example, the flavonoid derivative flavopiridol (B1662207) and the dihydropyridine (B1217469) derivative BAY R3401 have been identified as inhibitors of GP. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

Understanding how specific structural features of a molecule influence its biological activity is fundamental to drug design.

Impact of Bromomethyl Moiety on Biological Activity

The introduction of a bromine atom or a methyl group at various positions on the quinoline ring is known to significantly affect biological activity. For example, studies on highly brominated quinolines have shown that the position of the bromine atom is critical for anticancer activity. nih.gov Specifically, bromination at the C-5 and C-7 positions was found to enhance inhibitory activity against several cancer cell lines. nih.gov Similarly, the presence of a methyl group at C-5 of the quinoline ring has been shown to be more potent against cancer cells than substitution at the C-6 position. biointerfaceresearch.com

The bromomethyl group (-CH₂Br) itself is a reactive moiety. It can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins. This covalent modification can lead to irreversible inhibition of an enzyme or receptor, which can result in high potency and prolonged duration of action. In one study, 3,6-bis(bromomethyl)-2-chloroquinoline was used as a reactant to synthesize a larger molecule with anticancer activity, demonstrating the utility of the bromomethyl group as a chemical handle for creating new derivatives. nih.gov Therefore, the presence of a bromomethyl group at the C-2 position of 7-chloroquinoline introduces a reactive center that could potentially enhance its biological activity by enabling covalent interactions with biological targets, a hypothesis that warrants further experimental investigation.

Influence of Chlorine Substitution on Quinoline Ring Activity

The introduction of a chlorine atom into the quinoline ring system is a well-established strategy in medicinal chemistry to modulate the biological activity of the resulting compound. researchgate.neteurochlor.org The position and number of chlorine substituents can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn dictates its interaction with biological targets. researchgate.neteurochlor.org

The 7-chloroquinoline scaffold, a core component of the subject compound this compound, is a classic example of a privileged pharmacophore, most notably recognized in the potent antimalarial drug, chloroquine. mdpi.com The presence of chlorine at the C-7 position is often crucial for antimalarial activity. nih.gov Generally, the introduction of a chlorine atom can lead to an increase in the lipophilicity of a molecule. This enhanced lipophilicity can facilitate the compound's passage through cellular membranes and the lipophilic domains of proteins, potentially leading to greater efficacy. researchgate.net

The strong electron-withdrawing inductive effect of the chlorine atom can polarize the quinoline ring system. researchgate.neteurochlor.org This electronic influence can affect the basicity of the quinoline nitrogen and the reactivity of other parts of the molecule, which can be critical for binding to target enzymes or receptors. eurochlor.org For instance, in some organoruthenium 8-hydroxyquinoline (B1678124) complexes, the substitution pattern of halogens, including chlorine, was found to have a minor impact on cytotoxic activity, but the nature of the halide leaving group did influence reaction rates with biomolecules. acs.org

Furthermore, chlorine substitution can alter the supramolecular interactions of the molecule. In a study on diquinoline host molecules, chlorine substitution led to a change in crystal packing, with an increased reliance on halogen-halogen and aryl-aryl interactions, demonstrating the profound effect of this substituent on the molecule's intermolecular behavior. rsc.org

Table 1: Effects of Chlorine Substitution on Quinoline Properties

| Property | Effect of Chlorine Substitution | Reference |

|---|---|---|

| Lipophilicity | Generally increases, potentially improving membrane permeability. | researchgate.net |

| Electronic Profile | Acts as an electron-withdrawing group, polarizing the molecule. | researchgate.neteurochlor.org |

| Biological Activity | Can significantly enhance or modulate pharmacological effects (e.g., antimalarial). | eurochlor.orgnih.gov |

| Intermolecular Interactions | Can introduce new halogen bonding and alter crystal packing. | rsc.org |

Effects of Derivatization and Substituent Variations on Pharmacological Profiles

The pharmacological profile of a quinoline core can be extensively modified through derivatization, where different functional groups are introduced at various positions. The compound this compound, with its reactive bromomethyl group at the C-2 position, is a prime candidate for such modifications, serving as a versatile synthetic intermediate.

Structure-activity relationship (SAR) studies are fundamental to understanding how different substituents affect a drug's potency and selectivity. researchgate.net For quinoline-based compounds, modifications at positions 2, 4, and 8 have been extensively explored to develop agents for various diseases, including cancer, malaria, and inflammation. nih.govnih.gov

The nature of the substituent at the C-2 position of the quinoline ring can drastically alter its biological activity. For example, in a series of quinoline-based P2X7 receptor antagonists, SAR analysis revealed that specific substitutions at different positions on the quinoline scaffold were crucial for optimizing antagonistic activity. nih.gov The introduction of an adamantyl carboxamide group at one position and a methoxy (B1213986) group at another significantly influenced the compound's potency. nih.gov

Similarly, the derivatization of the 7-chloroquinoline scaffold has been a fruitful strategy in the development of new antimalarial agents. nih.gov By synthesizing various analogs with different side chains attached to the quinoline nucleus, researchers have been able to overcome drug resistance and improve the therapeutic index. nih.gov For instance, the synthesis of hybrid molecules, such as combining the 7-chloroquinoline moiety with a 1,2,3-triazole ring, has been explored to create new compounds with potential antiviral and antimalarial activities. mdpi.com

In the context of antifungal agents, a study on fluorinated quinoline analogs demonstrated that substitutions on the benzene (B151609) ring portion of the quinoline system directly influenced the antifungal activity against various fungal strains. mdpi.com This underscores the principle that even seemingly minor structural modifications can lead to significant changes in the pharmacological profile. mdpi.com

Table 2: Examples of Quinoline Derivatization and Pharmacological Effects

| Parent Scaffold | Derivatization/Substituent Variation | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| Quinolinone | Introduction of adamantyl carboxamide and methoxy groups | Optimized P2X7 receptor antagonism for potential anti-glioblastoma activity. | nih.gov |

| 7-Chloroquinoline | Hybridization with a 1,2,3-triazole moiety | Creation of novel compounds with potential antiviral and antimalarial properties. | mdpi.com |

| 4-Amino-7-chloroquinoline | Introduction of a ferrocene (B1249389) nucleus | Enhanced activity against chloroquine-resistant P. falciparum strains. | nih.gov |

These examples highlight the immense potential of derivatization and substituent variation in tuning the biological activities of quinoline compounds. The reactive nature of the bromomethyl group in this compound makes it a valuable building block for creating libraries of novel derivatives for pharmacological screening.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of 2-(bromomethyl)-7-chloroquinoline involves the bromination of 7-chloroquinaldine. prepchem.com While effective, future research will likely focus on developing more efficient, environmentally friendly, and versatile synthetic routes.

One-Pot Syntheses: A significant advancement in quinoline (B57606) synthesis is the development of one-pot reactions. nih.govacs.orgnih.govingentaconnect.comacs.org These methods offer several advantages, including reduced reaction times, higher yields, and simpler purification procedures. ingentaconnect.com Future exploration could adapt these one-pot strategies for the direct synthesis of this compound or its immediate precursors, potentially by incorporating a bromination step within the one-pot sequence. For instance, a one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes has been developed, showcasing the potential for streamlined synthesis of functionalized quinolines. nih.gov

Catalytic Approaches: The use of novel catalysts, such as graphene oxide, has been shown to facilitate the synthesis of functionalized quinolines under mild conditions. ingentaconnect.com Research into new catalytic systems for the synthesis of the this compound core could lead to more sustainable and atom-economical processes. These advancements are crucial for both laboratory-scale research and potential large-scale production.

A summary of a conventional synthesis method for this compound is presented below:

| Reactants | Reagents | Conditions | Product |

| 7-Chloroquinaldine | N-bromosuccinimide, Benzoyl peroxide | Illuminated with a 300 W reflector bulb in CCl4 for 6 hours | This compound |

Development of New Derivatization Strategies for Enhanced Bioactivity

The bromomethyl group at the 2-position of 7-chloroquinoline (B30040) is a versatile handle for a wide range of chemical modifications, allowing for the creation of diverse libraries of derivatives with potentially enhanced biological activities. rsc.orgnih.govrsc.org

Molecular Hybridization: A promising strategy involves the creation of hybrid molecules by combining the this compound scaffold with other pharmacophores. nih.govmdpi.com This approach aims to develop compounds with synergistic or additive effects, potentially overcoming drug resistance mechanisms. nih.govbenthamscience.com For example, quinoline-thiazole hybrids have shown interesting anticancer activity. scielo.br The reaction of this compound with various nucleophiles, such as those containing thiazole (B1198619) or pyrazole (B372694) moieties, can lead to novel hybrid compounds with enhanced pharmacological profiles. nih.gov

Bioisosteric Replacement: Bioisosteric replacement is a powerful tool in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound. nih.govpreprints.orgmdpi.comresearchgate.netsilae.it In the context of this compound derivatives, the chloro group at the 7-position or the bromomethyl group at the 2-position could be replaced by other functional groups with similar steric and electronic properties to modulate activity and reduce potential toxicity. For instance, replacing a labile benzanilide (B160483) core with a more stable N-biphenylyl quinoline carboxamide has been shown to improve the stability of ABCG2 inhibitors. nih.gov

Functionalization at Other Positions: While the 2-bromomethyl group is the primary site for derivatization, modifications at other positions of the quinoline ring can also significantly influence bioactivity. For example, the introduction of an alkoxy group at the 7-position and a flexible alkylamino side chain at the 4-position of the quinoline nucleus has been shown to enhance antiproliferative activity. nih.gov The synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines and their subsequent N-alkylation demonstrates the feasibility of multi-site functionalization. scholaris.cascholaris.ca

| Derivatization Strategy | Rationale | Potential Outcome |

| Molecular Hybridization | Combine pharmacophores for synergistic effects | Enhanced bioactivity, overcoming drug resistance |

| Bioisosteric Replacement | Improve physicochemical and pharmacokinetic properties | Increased stability, reduced toxicity |

| Multi-site Functionalization | Modulate activity through modifications at various ring positions | Fine-tuning of pharmacological profile |

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how derivatives of this compound interact with their biological targets is crucial for rational drug design.

Target Identification and Validation: Many quinoline derivatives exert their anticancer effects by inducing apoptosis and generating reactive oxygen species (ROS). nih.gov Future research should focus on identifying the specific cellular pathways and molecular targets modulated by this compound derivatives. Studies have shown that some quinoline derivatives can inhibit key enzymes involved in cancer progression, such as topoisomerase I. nih.gov Investigating the inhibitory potential of novel derivatives against a panel of kinases and other cancer-related enzymes will be a key area of research. nih.gov

Mechanism of Action Studies: Elucidating the precise mechanism of action is essential. For instance, studies on 2-styrylquinoline (B1231325) derivatives suggest they induce cell cycle arrest and activate p53-independent apoptosis. nih.gov Morphological studies on 7-chloroquinoline derivatives against the malaria parasite have revealed schizonticidal activity. Advanced techniques such as proteomics and transcriptomics can provide a global view of the cellular response to these compounds, helping to unravel their complex mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to correlate specific structural features of the derivatives with their biological activity. nih.gov For example, in a series of styrylquinolines, electron-withdrawing substituents in the styryl part and chelating properties in the quinoline ring were found to be important for anticancer activity. nih.gov These studies will guide the design of more potent and selective compounds.

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational and experimental methods is revolutionizing drug discovery. nih.gov This integrated approach can significantly accelerate the identification and optimization of lead compounds derived from this compound.

Molecular Docking and Virtual Screening: Molecular docking studies can predict the binding modes and affinities of this compound derivatives with their target proteins. scielo.brnih.govnih.govresearchgate.netsemanticscholar.org This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest potential for synthesis and experimental testing. For example, docking studies have been used to investigate the binding of quinoline derivatives to the active site of HIV reverse transcriptase and BCR-ABL1 tyrosine kinase. scielo.brnih.gov